molecular formula C19H32NO+ B1208505 Mepiperphenidol CAS No. 13004-75-6

Mepiperphenidol

Cat. No.: B1208505
CAS No.: 13004-75-6
M. Wt: 290.5 g/mol
InChI Key: SMOSFFGOYXWICC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mepiperphenidol involves the reaction of 1-methylpiperidine with 3-hydroxy-5-methyl-4-phenylhexyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mepiperphenidol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted piperidinium compounds .

Mechanism of Action

Mepiperphenidol exerts its effects by acting as an anticholinergic agent. It binds to muscarinic acetylcholine receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This results in reduced gastrointestinal motility and secretion, providing relief from spasms and other related symptoms . The molecular targets include muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mepiperphenidol is unique in its specific action on the gastrointestinal tract as an anticholinergic agent. Unlike meperidine, which is primarily used for pain relief, or methylphenidate, which is used for ADHD, this compound’s primary application is in the treatment of gastrointestinal disorders. Its ability to inhibit renal tubular transport of organic cations also sets it apart from other similar compounds .

Biological Activity

Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:

  • Peptic ulcers
  • Gastritis
  • Irritable bowel syndrome

The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .
  • Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.
  • Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.

Efficacy in Movement Disorders

Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.

Anticholinergic Effects on Neurotransmitter Systems

A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.

Comparative Analysis with Other Anticholinergics

The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:

Compound NameMolecular FormulaKey Features
This compoundC20H30BrNVisceral anticholinergic agent; broader applications.
AtropineC17H23NO3Naturally occurring alkaloid; potent anticholinergic effects.
ScopolamineC17H21NO4Similar properties; used for motion sickness.
PropanthelineC21H30BrNSynthetic agent for gastrointestinal disorders.
IpratropiumC20H30BrNO3Quaternary ammonium compound; primarily a bronchodilator.

Properties

CAS No.

13004-75-6

Molecular Formula

C19H32NO+

Molecular Weight

290.5 g/mol

IUPAC Name

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol

InChI

InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1

InChI Key

SMOSFFGOYXWICC-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O

Synonyms

1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium
mepiperphenidol
mepiperphenidol bromide
mepiperphenidol chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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